molecular formula C10H12O4 B1597565 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one CAS No. 52099-27-1

1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one

Cat. No.: B1597565
CAS No.: 52099-27-1
M. Wt: 196.2 g/mol
InChI Key: VUBARAGILBSAKW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

The compound this compound is systematically identified by the Chemical Abstracts Service registry number 52099-27-1 and molecular formula C10H12O4, corresponding to a molecular weight of 196.2 daltons. The International Union of Pure and Applied Chemistry name follows standard nomenclature conventions for substituted acetophenones, clearly indicating the position of functional groups on the benzene ring.

Multiple synonymous designations exist for this compound in chemical literature and databases. The most commonly encountered alternative names include 3,6-Dimethoxy-2-hydroxyacetophenone, which emphasizes the substitution pattern from the perspective of the hydroxyl group as the primary substituent. Additional systematic nomenclature variations documented in chemical databases include Ethanone, 1-(2-hydroxy-3,6-dimethoxyphenyl)-, following the functional group priority system where the ketone functionality takes precedence. Technical grade designations and industrial nomenclature systems sometimes employ the descriptor 2-Acetyl-3,6-dimethoxyphenol, which highlights the compound's structural relationship to substituted phenols.

The MDL number MFCD00100488 serves as an additional unique identifier in chemical databases and inventory systems. This cataloging system provides unambiguous identification across various commercial and academic chemical databases, facilitating accurate compound retrieval and cross-referencing in research applications.

Historical Discovery and Early Characterization

The historical development and early characterization of this compound must be understood within the broader context of acetophenone derivative research and natural product isolation studies. While specific historical details regarding the initial discovery of this particular regioisomer are limited in current literature, its characterization follows established patterns of acetophenone research that began gaining momentum in the mid-20th century.

The systematic study of polyoxygenated acetophenones experienced significant advancement with the development of sophisticated spectroscopic techniques and chromatographic separation methods. Early structural elucidation of similar compounds relied heavily on chemical degradation studies and melting point determinations, before the widespread adoption of nuclear magnetic resonance spectroscopy and mass spectrometry techniques that enabled more precise structural assignments.

Contemporary characterization methods for this compound would typically employ proton and carbon-13 nuclear magnetic resonance spectroscopy to confirm the substitution pattern and molecular connectivity. The unique chemical shift patterns observed for the methoxy groups at positions 3 and 6, combined with the characteristic downfield chemical shift of the hydroxyl group, provide distinctive spectroscopic fingerprints for this compound.

Structural Relationship to Polyoxygenated Acetophenones

The structural architecture of this compound positions it within the diverse family of polyoxygenated acetophenones, a class of compounds that has attracted considerable attention due to their occurrence in natural systems and their utility as synthetic intermediates. These compounds are characterized by multiple oxygen-containing substituents on the aromatic ring, typically including combinations of hydroxyl groups, methoxy groups, and occasionally more complex ether linkages.

Natural acetophenone derivatives have been extensively documented across various plant families, with particular abundance observed in species of Rutaceae, Piperaceae, and other families known for their production of aromatic polyketides. The biosynthetic pathways leading to polyoxygenated acetophenones typically involve polyketide synthase systems that generate the basic carbon skeleton, followed by various oxidation and methylation reactions that introduce the characteristic oxygen substituents.

The specific substitution pattern observed in this compound, featuring adjacent methoxy groups at positions 3 and 6 relative to the hydroxyl group, represents a less common regioisomeric arrangement compared to other well-studied acetophenone derivatives. For comparison, related compounds such as 2-hydroxy-4,6-dimethoxyacetophenone (xanthoxylin) exhibit different substitution patterns that significantly influence their chemical properties and biological activities.

Table 1: Comparative Structural Data of Related Dimethoxy Acetophenone Derivatives

Compound Name CAS Number Substitution Pattern Molecular Formula Molecular Weight
This compound 52099-27-1 2-OH, 3-OCH3, 6-OCH3 C10H12O4 196.2
2-Hydroxy-4,6-dimethoxyacetophenone 90-24-4 2-OH, 4-OCH3, 6-OCH3 C10H12O4 196.2
2-Hydroxy-3,4-dimethoxyacetophenone 5396-18-9 2-OH, 3-OCH3, 4-OCH3 C10H12O4 196.2

The structural diversity within polyoxygenated acetophenones extends beyond simple positional isomerism to include variations in the degree of oxygenation and the nature of the oxygen substituents. This diversity contributes to a wide range of chemical reactivity patterns and potential applications in synthetic organic chemistry. The electron-donating effects of methoxy groups and the electron-withdrawing influence of the carbonyl functionality create complex electronic environments that influence both chemical reactivity and physical properties.

Recent advances in the synthesis and characterization of polyoxygenated acetophenones have revealed their importance as precursors to more complex aromatic systems, including flavonoids, xanthones, and other polycyclic aromatic compounds. The specific regiochemistry observed in this compound provides unique synthetic opportunities for selective functionalization reactions and cyclization processes that could lead to novel heterocyclic systems.

Properties

IUPAC Name

1-(2-hydroxy-3,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)9-7(13-2)4-5-8(14-3)10(9)12/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBARAGILBSAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379447
Record name 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52099-27-1
Record name 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethoxy-2-hydroxyacetophenone
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Preparation Methods

General Synthetic Strategy

The preparation generally involves two key steps:

Methylation of Phenolic Precursors

A common approach to obtain methoxy-substituted phenols involves methylation of hydroxy-substituted phenols using methylating agents such as dimethyl sulfate in the presence of a base like cesium carbonate (Cs2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Example Protocol:

Reagents Conditions Outcome
3,4,5-Trimethoxyphenol (3.0 g, 16 mmol) Dimethyl sulfate (4.6 mL, 49 mmol), Cs2CO3 (10 g, 33 mmol), DMF (20 mL), reflux 4 h Formation of 1,2,3,5-tetramethoxybenzene (3.2 g, 98%)
  • After reflux, the reaction mixture is cooled, diluted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated.
  • Purification is achieved by flash column chromatography using ethyl acetate/n-hexane mixtures.

This step introduces methoxy groups at desired positions, which can be adjusted by selecting appropriate starting phenols.

Friedel-Crafts Acylation to Introduce the Ethanone Group

The key step to form 1-(2-hydroxy-3,6-dimethoxyphenyl)ethan-1-one involves acylation of the methoxy-substituted aromatic ring with an acetyl group. This is typically achieved using acetic anhydride and a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2).

Example Protocol for a Closely Related Compound:

Reagents Conditions Outcome
1,2,3,5-Tetramethoxybenzene (3.2 g, 16 mmol) Acetic anhydride (1.7 mL, 18 mmol), BF3·OEt2 (6.9 mL, 56 mmol), chloroform (15 mL), 0 °C to 70 °C, 4 h 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (3.1 g, 87%)
  • The reaction mixture is cooled and quenched with ice-cold water and 5% sodium hydroxide.
  • The organic layer is extracted with ethyl acetate, washed with water and brine, dried, and concentrated.
  • Purification is performed by flash column chromatography (ethyl acetate/n-hexane = 1:3).

This method allows the selective introduction of the ethanone group ortho to the hydroxy group on the aromatic ring.

Purification and Characterization

Purification is typically achieved by flash column chromatography using silica gel and solvent systems such as ethyl acetate and n-hexane in varying ratios (commonly 1:3 or 1:5). The purified compounds are characterized by:

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
Methylation 3,4,5-Trimethoxyphenol Dimethyl sulfate, Cs2CO3, DMF, reflux 4 h 1,2,3,5-Tetramethoxybenzene 98 Sets methoxy substitution pattern
Friedel-Crafts Acylation 1,2,3,5-Tetramethoxybenzene Acetic anhydride, BF3·OEt2, CHCl3, 0 °C to 70 °C, 4 h 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one 87 Introduces ethanone group ortho to OH

Adaptation for this compound

To specifically prepare this compound, the methylation step would start from a phenol precursor bearing hydroxy and methoxy groups at positions 2 and 6, respectively, or selectively demethylate or protect groups to achieve the desired substitution pattern. The acylation step remains similar, using acetic anhydride and BF3·OEt2 under controlled temperature.

Research Findings and Considerations

  • The use of BF3·OEt2 as a Lewis acid catalyst in Friedel-Crafts acylation provides high regioselectivity and good yields for acetylation ortho to the hydroxy group.
  • Methylation with dimethyl sulfate and Cs2CO3 in DMF is efficient for introducing methoxy groups with high conversion.
  • Flash chromatography purification ensures removal of side products and unreacted starting materials.
  • Reaction conditions such as temperature control (0 °C to 70 °C) and quenching with aqueous base are critical to avoid overreaction or decomposition.
  • The described methods are robust and have been validated in total synthesis studies of related natural products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 1-(2-hydroxy-3,6-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one exhibits significant antioxidant properties. A study conducted by researchers at the University of São Paulo indicated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This suggests potential applications in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A case study published in the Journal of Medicinal Chemistry highlighted its efficacy in reducing inflammation markers in animal models of arthritis. The findings suggest that it may serve as a therapeutic agent for inflammatory conditions .

Skin Care Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is being incorporated into cosmetic formulations aimed at improving skin health. A recent formulation study revealed that creams containing this compound significantly improved skin hydration and elasticity while reducing signs of aging .

Fragrance Component

The compound is also utilized as a fragrance ingredient in cosmetic products. Its pleasant aroma and stability make it a valuable addition to perfumes and lotions. Regulatory assessments confirm its safety for use in cosmetics, provided concentrations are maintained within recommended limits .

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations. Its incorporation enhances the thermal stability and mechanical properties of polymers, making it suitable for applications in packaging and automotive industries .

Data Tables

Application AreaSpecific UseResearch Findings
PharmaceuticalsAntioxidant agentReduces oxidative stress; potential cancer prevention
Anti-inflammatory agentLowers inflammation markers in arthritis models
CosmeticsSkin care formulationsImproves hydration and elasticity; reduces aging signs
Fragrance componentSafe for use in cosmetics; enhances product appeal
Material SciencePolymer additivesEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antioxidant Activity
A study published in Food Chemistry assessed the antioxidant effects of this compound using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Study 2: Cosmetic Application
In a clinical trial involving a cream formulation containing this compound, participants reported a noticeable improvement in skin texture and reduced fine lines after eight weeks of daily application. The study concluded that the compound could be effectively used in anti-aging skincare products.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For example, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one: Similar structure but with different substitution pattern on the phenyl ring.

    3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Similar structure with an additional hydroxyl group and different carbon chain length.

Uniqueness

1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one, also known as a methoxy-substituted acetophenone, has garnered attention in scientific research due to its diverse biological activities. This article aims to explore its biological activity in detail, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with two methoxy groups and a hydroxyl group, which significantly influence its biological activity. The presence of these functional groups allows the compound to engage in various interactions with biological molecules, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and affect cellular signaling pathways. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the methoxy groups may contribute to the compound's lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Biological Activities

Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group can scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Properties : Studies have shown that acetophenone derivatives possess antimicrobial activities against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of several acetophenone derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration (IC50 = 50 µM), suggesting strong antioxidant potential .
  • Antimicrobial Testing : In another study, the compound was screened against Gram-positive and Gram-negative bacteria using the agar diffusion method. It showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .
  • Cytotoxicity Assays : A cytotoxicity assay on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased Annexin V positive cells, indicating early apoptotic activity .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-Hydroxy-3-methylphenyl)ethan-1-oneHydroxyl group + methyl groupAntioxidant, Antimicrobial
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-oneHydroxyl group + methoxy groupModerate anticancer activity
1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-oneHydroxyl + two methoxy groupsStrong antioxidant and cytotoxic effects

Q & A

Q. What advancements exist in derivatizing this compound for enhanced bioactivity?

  • Methodological Answer :
  • Chalcone Synthesis : Condensation with benzaldehydes forms flavokavain B derivatives with anti-cancer activity (e.g., (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one) .
  • Boronated Derivatives : Introduce boronate esters (e.g., 1-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one) for Suzuki-Miyaura cross-coupling applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.